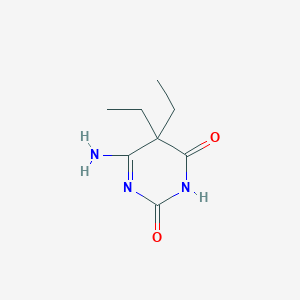
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione, also known as ADEPD or Pyrimethamine, is a synthetic compound that belongs to the class of antifolate drugs. This compound is used as a treatment for protozoal infections, such as toxoplasmosis and malaria. It works by inhibiting the synthesis of folic acid, which is essential for the growth and proliferation of these parasites. The aim of
Wirkmechanismus
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of folic acid. Folic acid is required for the synthesis of DNA and RNA, as well as for the metabolism of amino acids. By inhibiting DHFR, 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione disrupts the synthesis of folic acid, leading to the death of the parasite.
Biochemical and Physiological Effects:
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been shown to have low toxicity in humans, with a relatively narrow therapeutic index. It is primarily metabolized in the liver and excreted in the urine. 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been shown to have an inhibitory effect on the proliferation of cancer cells, particularly in the treatment of leukemia and lymphoma. However, its use in cancer therapy is limited due to its toxicity and the development of drug resistance.
Vorteile Und Einschränkungen Für Laborexperimente
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is a widely used antiprotozoal drug that has been extensively studied in both in vitro and in vivo experiments. Its mechanism of action is well understood, and it has been shown to be effective against a range of protozoal infections. However, its use in lab experiments is limited by its toxicity and the development of drug resistance. In addition, the synthesis of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione. One area of research is the development of new analogs of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione that are more potent and less toxic. Another area of research is the identification of new targets for antiprotozoal drugs, particularly in the treatment of malaria and toxoplasmosis. In addition, the use of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione in combination with other antimalarial drugs is an area of active research, as it may help to prevent the development of drug resistance. Finally, the development of new methods for the synthesis of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is an area of ongoing research, as it may help to reduce the cost and increase the availability of this important drug.
Conclusion:
In conclusion, 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is a synthetic compound that is widely used as an antiprotozoal drug for the treatment of malaria and toxoplasmosis. Its mechanism of action is well understood, and it has been extensively studied in both in vitro and in vivo experiments. However, its use is limited by its toxicity and the development of drug resistance. Future research is needed to develop new analogs of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione, identify new targets for antiprotozoal drugs, and improve the synthesis of this important drug.
Synthesemethoden
The synthesis of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione involves the condensation of 2,4,5-trichloropyrimidine with diethyl malonate, followed by amination with ammonia. The resulting product is then treated with hydrazine hydrate to form the hydrazide intermediate, which is further reacted with acetic anhydride to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione.
Wissenschaftliche Forschungsanwendungen
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been extensively studied for its antiprotozoal activity, particularly in the treatment of malaria and toxoplasmosis. It has been shown to be effective against both the asexual and sexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has also been used in combination with other antimalarial drugs to prevent the development of drug resistance. In addition, 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been shown to be effective against Toxoplasma gondii, the parasite responsible for toxoplasmosis, a disease that affects the central nervous system.
Eigenschaften
CAS-Nummer |
58042-95-8 |
|---|---|
Produktname |
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione |
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
6-amino-5,5-diethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-8(4-2)5(9)10-7(13)11-6(8)12/h3-4H2,1-2H3,(H3,9,10,11,12,13) |
InChI-Schlüssel |
SSNMPSGFZBQHKA-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC(=O)NC1=O)N)CC |
Kanonische SMILES |
CCC1(C(=NC(=O)NC1=O)N)CC |
Andere CAS-Nummern |
58042-95-8 |
Löslichkeit |
0.04 M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



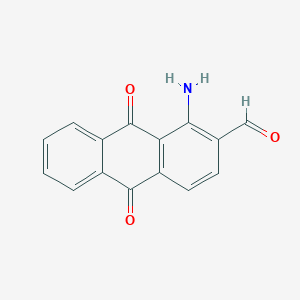
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
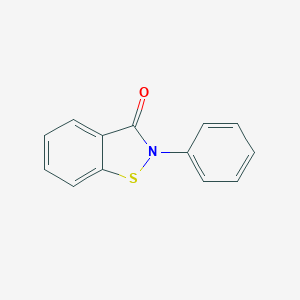
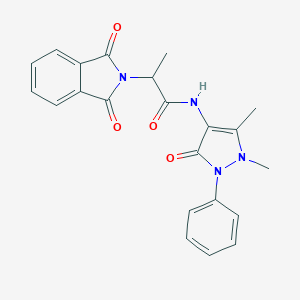

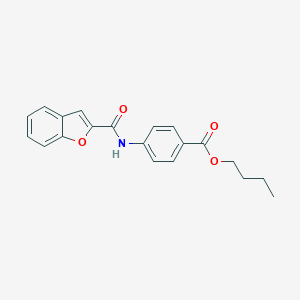
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)




![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)
